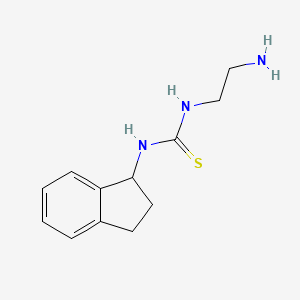
1-(2-Aminoethyl)-3-indan-1-yl-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Aminoethyl)-3-indan-1-yl-thiourea” is a compound that contains an indan ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. It also contains a thiourea group (-NH-C(S)-NH2), which is known for its role in various biological activities . The “2-Aminoethyl” part suggests the presence of an ethyl chain with an amine group, which could be involved in hydrogen bonding and other interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indan ring system, with the thiourea group and the 2-aminoethyl group attached at the 3rd and 1st positions of the indan ring, respectively . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions, including acting as ligands for metal ions and participating in organic synthesis reactions . The presence of the amine group could also allow this compound to act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like thiourea and amine could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chiral Solvating Agents
Thiourea derivatives have been utilized as chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives via NMR spectroscopy. A study by Recchimurzo et al. (2020) compared various thiourea derivatives, including those related to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, revealing their effectiveness in differentiating NMR signals of enantiomeric substrates. These compounds facilitate efficient enantiodiscrimination, requiring additives to solubilize amino acid derivatives for enhanced interaction and signal differentiation (Recchimurzo et al., 2020).
Metal Ion Binding and Sensing
In the realm of chemical sensors, thiourea derivatives have shown promising applications in binding interactions with metal ions. Ngah et al. (2016) synthesized 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea to examine its potential as a chemical sensor, revealing its capability to bind with metal ions, which could lead to applications in detecting and quantifying metal ions in various environments (Ngah et al., 2016).
Antioxidants and Enzyme Inhibitors
A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives synthesized by Reddy et al. (2019) demonstrated potent antioxidant activity. Their study not only highlighted the compounds' ability to scavenge free radicals but also their potential to inhibit the growth of the 2HCK enzyme, which is crucial in the development of pharmacological agents targeting oxidative stress and related diseases (Reddy et al., 2019).
Drug Development and Molecular Docking
Thiourea derivatives have also been explored in drug development, particularly as ligands in the synthesis of pharmaceuticals. Their complexation with metals can lead to the development of new drugs. Studies on thiourea derivatives' binding behaviors towards mercury ions, for instance, provide insights into their potential applications in creating highly selective and sensitive detection methods for heavy metals, which could be pivotal in both environmental monitoring and medical diagnostics (Ngah et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(2,3-dihydro-1H-inden-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-7-8-14-12(16)15-11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8,13H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAPLYVJBLIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=S)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-indan-1-yl-thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


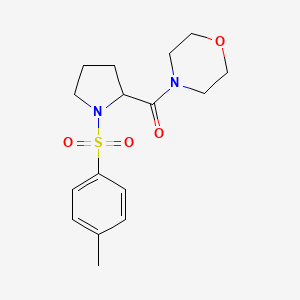
![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2628973.png)
![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)

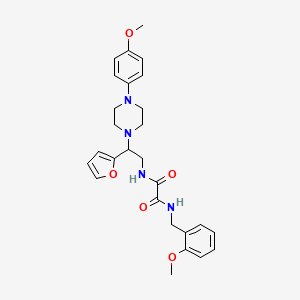
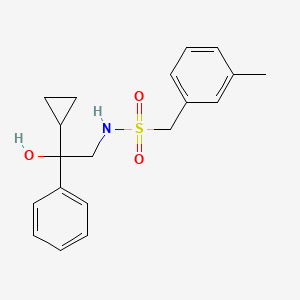

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2628987.png)
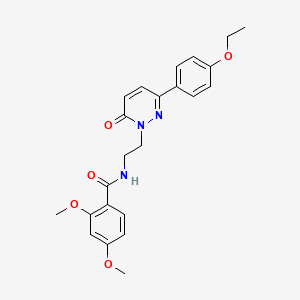
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)